Cas no 2172602-64-9 (tert-butyl 3-amino-3-3-(propan-2-yl)phenylpiperidine-1-carboxylate)
tert-butyl 3-amino-3-3-(propan-2-yl)phenylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-amino-3-3-(propan-2-yl)phenylpiperidine-1-carboxylate
- tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate
- 2172602-64-9
- EN300-1627152
-
- Inchi: 1S/C19H30N2O2/c1-14(2)15-8-6-9-16(12-15)19(20)10-7-11-21(13-19)17(22)23-18(3,4)5/h6,8-9,12,14H,7,10-11,13,20H2,1-5H3
- InChI Key: PMRFUVSRHWAMBJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C2C=CC=C(C(C)C)C=2)(C1)N)=O
Computed Properties
- Exact Mass: 318.230728204g/mol
- Monoisotopic Mass: 318.230728204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 55.6Ų
tert-butyl 3-amino-3-3-(propan-2-yl)phenylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627152-0.05g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-0.1g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-0.25g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-0.5g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-1.0g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-2.5g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-5.0g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-10.0g |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 10g |
$3929.0 | 2023-06-04 | ||
| Enamine | EN300-1627152-50mg |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 50mg |
$948.0 | 2023-09-22 | ||
| Enamine | EN300-1627152-100mg |
tert-butyl 3-amino-3-[3-(propan-2-yl)phenyl]piperidine-1-carboxylate |
2172602-64-9 | 100mg |
$993.0 | 2023-09-22 |
tert-butyl 3-amino-3-3-(propan-2-yl)phenylpiperidine-1-carboxylate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on tert-butyl 3-amino-3-3-(propan-2-yl)phenylpiperidine-1-carboxylate
Introduction to tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate (CAS No. 2172602-64-9)
Tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate (CAS No. 2172602-64-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the tert-butyl group, the amino functionality, and the substituted phenyl ring, contribute to its intriguing chemical and biological properties.
The synthesis of tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate involves multi-step reactions that require precise control over reaction conditions and reagents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for further research and development. One notable approach involves the use of transition-metal-catalyzed coupling reactions, which have been shown to improve yield and purity while reducing environmental impact.
In terms of its biological activity, tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate has demonstrated promising potential as a modulator of various biological pathways. Studies have shown that this compound can interact with specific receptors and enzymes, leading to therapeutic effects in several disease models. For instance, it has been investigated for its ability to modulate G protein-coupled receptors (GPCRs), which are key targets in drug discovery for conditions such as neurological disorders, cardiovascular diseases, and cancer.
The pharmacological profile of tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate is further characterized by its ability to cross the blood-brain barrier (BBB). This property is crucial for compounds targeting central nervous system (CNS) disorders, as it ensures that the drug can reach its intended site of action within the brain. Preclinical studies have shown that this compound exhibits good BBB permeability and sustained brain exposure, making it a promising candidate for further clinical evaluation.
Clinical trials involving tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate are currently underway to assess its safety and efficacy in human subjects. Early results from Phase I trials have indicated that the compound is well-tolerated with a favorable safety profile. These findings have paved the way for more advanced clinical studies to explore its therapeutic potential in specific disease indications.
In addition to its therapeutic applications, tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate has also been studied for its utility as a research tool in understanding complex biological processes. Its ability to selectively bind to specific targets allows researchers to gain insights into the mechanisms underlying various diseases and physiological processes. This makes it a valuable asset in both academic and industrial research settings.
The future prospects for tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate are promising. Ongoing research aims to optimize its pharmacological properties through structure-based drug design and combinatorial chemistry approaches. These efforts are expected to yield more potent and selective derivatives with enhanced therapeutic potential. Furthermore, the development of novel delivery systems, such as nanoparticles and prodrugs, may further improve the bioavailability and efficacy of this compound.
In conclusion, tert-butyl 3-amino-3-(propan-2-yl)phenylpiperidine-1-carboxylate (CAS No. 2172602-64-9) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its promising biological activity and favorable pharmacological properties, make it a compelling candidate for further investigation and potential clinical application. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a vital role in the development of innovative treatments for various diseases.
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